molecular formula C10H11BrO B176311 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 10178-57-1

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B176311
CAS No.: 10178-57-1
M. Wt: 227.1 g/mol
InChI Key: XTVAFNBOFMUWAK-UHFFFAOYSA-N
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Description

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Scientific Research Applications

Chemical Structure and Synthesis

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, as part of the benzofuran family, is often involved in studies focusing on the synthesis and structural characterization of chemical compounds. For instance, the synthesis of N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol was explored, highlighting the compound's relevance in chemical synthesis and analysis. This study also revealed the potential β-adrenolytic and anxiolytic activity of these derivatives, indicating possible therapeutic applications (Kossakowski et al., 2002).

Medicinal Chemistry

In the realm of medicinal chemistry, benzofuran derivatives are noted for their diverse pharmacological profiles. A study on benzofuran substituted chalcones demonstrated their significant anticancer activity, highlighting the compound's importance in drug design and potential therapeutic applications (Coskun et al., 2016). Similarly, the synthesis and bioactivity of (E)-2-benzylidenimino-4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)thiazoles were studied, with some compounds exhibiting notable insecticidal and fungicidal activities, indicating the compound's potential in agricultural applications (Shen et al., 2012).

Herbicidal Activity

The compound's derivatives have also been explored for their herbicidal activity. N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides, designed and synthesized for their herbicidal properties, demonstrated significant activity against monocotyledonous grasses, marking its potential in agricultural chemistry (Ding et al., 2017).

Antimicrobial Properties

Furthermore, the synthesis and antimicrobial screening of 5-Bromobenzofuranyl Aryl Ureas and Carbamates was reported. This study underscores the compound's relevance in the development of new antimicrobial agents, contributing to its significance in pharmaceutical research (Kumari et al., 2019).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran and similar compounds may have potential for future research in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that promote cell survival or apoptosis. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

7-bromo-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVAFNBOFMUWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297455
Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10178-57-1
Record name 10178-57-1
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Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 10.0 grams (0.061 mole) of 7-amino-2,3-dihydro-2,2-dimethylbenzofuran was stirred and cooled in an ice-water bath. To this was added 17.4 mL (0.153 mole) of aqueous 48% hydrobromic acid, followed by the dropwise addition of a solution of 4.2 grams (0.061 mole) of sodium nitrite in 50 mL of water. The reaction mixture temperature was maintained at below 10° C. throughout the addition. In a separate reaction vessel, a stirred mixture of 4.8 grams (0.034 mole) of copper(I) bromide and 4.2 mL (0.037 mole) of aqueous 48% hydrobromic acid was heated to 60°-70° C., and the diazonium salt prepared above was added slowly dropwise. Upon completion of addition, the reaction mixture was warmed to 80° C. where it was stirred for one hour. After this time the reaction mixture was allowed to cool to ambient temperature as it stirred for about 18 hours. The reaction mixture was poured into 300 mL of water and the mixture was extracted with two 200 mL portions of diethyl ether. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was subjected to column chromatography on silica gel. Elution was accomplished using petroleum ether. The product-containing fractions were combined and concentrated under reduced pressure, yielding 7.0 grams of 7-bromo-2,3-dihydro-2,2-dimethylbenzofuran. The NMR spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
4.8 g
Type
catalyst
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

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